molecular formula C18H19N5O2 B2513685 5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-37-8

5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2513685
M. Wt: 337.383
InChI Key: ZOFDWXSVHRNKKO-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as 5-AB-NMBT, is a novel small molecule that has been studied for its potential applications in scientific research and drug development. 5-AB-NMBT has been studied for its ability to modulate a variety of important biological processes, including cell proliferation, apoptosis, and inflammation.

Scientific Research Applications

Industrial and Medicinal Uses

The 1,2,4-triazole derivatives, similar in structure to the compound , have found versatile applications in both industrial and medicinal fields. They are primarily used as raw materials in the fine organic synthesis industry. These derivatives are crucial in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their significance also extends to the manufacture of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, relevant in applied sciences, biotechnology, energy, and chemistry. In agriculture, these compounds are instrumental in the mass production of various insecticides, fungicides, plant growth regulators, retardants, and inhibitors of nitrification of nitrogen fertilizers. In the medical sector, they are used in the production of drugs like furazonal, thiotriazoline, and cardiotril, known for their antimicrobial, anti-ischemic, and membrane stabilizing effects (Nazarov et al., 2021).

Pharmacological Significance

1,2,4-triazole derivatives have shown remarkable biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This underscores their potential as key components in the development of new drugs. The compound's structure allows for various chemical modifications, making it a versatile scaffold for creating novel therapeutic agents. Its role in the pharmacological sector is evident in its contribution to drug discovery and development (Ohloblina, 2022).

Synthetic and Chemical Aspects

The compound's derivatives are significant in synthetic chemistry due to their diverse applications in drug discovery, bioconjugation, material science, liquid crystals, pharmaceutical chemistry, and solid phase organic synthesis. The stability of these compounds to acidic/basic hydrolysis, combined with their significant dipole moment, supports their interaction with biological targets through hydrogen bonding and dipole-dipole interactions. Their synthesis involves various methods, and researchers have been focusing on developing new biologically active 1,2,3-triazoles, which highlights the compound's importance in the field of organic synthesis (Kaushik et al., 2019).

properties

IUPAC Name

5-amino-1-benzyl-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-15-9-5-8-14(10-15)11-20-18(24)16-17(19)23(22-21-16)12-13-6-3-2-4-7-13/h2-10H,11-12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFDWXSVHRNKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

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